molecular formula C19H12N2O3 B123806 5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde CAS No. 549548-28-9

5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

Cat. No.: B123806
CAS No.: 549548-28-9
M. Wt: 316.3 g/mol
InChI Key: VVEGFSNSOSMIJB-UHFFFAOYSA-N
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Description

5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is a high-affinity synthetic ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in the regulation of immune response, cellular differentiation, and xenobiotic metabolism. This compound is a key research tool for probing the complex biology of the AhR signaling pathway. Its primary research value lies in its ability to potently induce AhR-dependent gene expression, including cytochrome P450 enzymes such as CYP1A1. Researchers utilize this carbazole derivative to investigate the role of AhR activation in immunomodulation and T cell differentiation , particularly in the context of autoimmune diseases and cancer immunotherapy. In oncology, studies focus on its effects on tumor cell proliferation and survival, as AhR activation can exert both pro-tumorigenic and anti-tumorigenic effects depending on the cellular context. The compound's well-defined structure and potent activity make it an invaluable pharmacological agent for dissecting mechanistic insights into AhR-driven processes and for developing novel therapeutic strategies targeting this pathway.

Properties

IUPAC Name

4,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3/c22-8-13-17-10-2-1-3-16(24)19(10)21-15(17)7-12-11-6-9(23)4-5-14(11)20-18(12)13/h1-8,20-21,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEGFSNSOSMIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC3=C2C(=C4C(=C3)C5=C(N4)C=CC(=C5)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461414
Record name AGN-PC-0063M6
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549548-28-9
Record name 5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549548-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0063M6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Skeleton Construction via Indole Condensation Reactions

The indolo[3,2-b]carbazole framework is typically assembled through acid-catalyzed condensation of indole derivatives. A common approach involves reacting 2-hydroxyindole with aldehydes under acidic conditions to form the fused carbazole structure . For instance, heating 2-hydroxyindole with formaldehyde in the presence of HCl generates the dihydroxyindole intermediate, which undergoes oxidative coupling to yield the carbazole core . The aldehyde group at position 6 is introduced via Vilsmeier-Haack formylation , where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) selectively functionalize the aromatic ring .

Key reaction conditions :

  • Temperature: 80–100°C

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Catalysts: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄)

Functionalization and Protection Strategies

The hydroxyl groups at positions 2 and 8 require protection during synthesis to prevent undesired side reactions. Silyl ether protection using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole is widely employed due to its stability under acidic and basic conditions . After core formation, the aldehyde group is introduced via formylation, followed by deprotection using tetrabutylammonium fluoride (TBAF) .

Example protocol :

  • Protect hydroxyl groups with TBDMSCl in DCM (0°C, 2 h).

  • Perform Vilsmeier-Haack formylation at position 6 (POCl₃/DMF, 50°C, 6 h).

  • Deprotect silyl ethers using TBAF in THF (room temperature, 1 h) .

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that microwave-assisted Pictet-Spengler reactions reduce synthesis time from 12 hours to 20 minutes while maintaining yields above 85% . For the target compound, microwave conditions (90°C, 5 bar) facilitate rapid cyclization and minimize byproduct formation .

Optimized microwave parameters :

  • Power: 360 W

  • Solvent: H₂O:isopropanol (1:1)

  • Acid catalyst: 5% acetic acid

Green Chemistry Approaches

To reduce environmental impact, ionic liquid-supported synthesis has been explored. Ionic liquids like 1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate act as recyclable solvents and catalysts, enabling efficient coupling and cyclization steps . This method eliminates volatile organic solvents and achieves yields comparable to traditional methods (78–82%) .

Comparison of traditional vs. green methods :

ParameterTraditional MethodIonic Liquid Method
Reaction Time12–24 h3–6 h
Yield70–75%78–82%
Solvent Recovery<50%>90%
ByproductsModerateMinimal

Purification and Characterization

Crude products are purified via column chromatography (silica gel, 4:1 hexane/ethyl acetate) or recrystallization from ethanol . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR : Aromatic protons appear at δ 7.2–8.1 ppm; aldehyde proton at δ 9.8 ppm .

  • HRMS : [M+H]⁺ calculated for C₁₉H₁₂N₂O₃: 316.3 g/mol; observed: 316.2 g/mol .

Chemical Reactions Analysis

Metabolic Hydroxylation and Oxidation

The compound’s dihydroxy substitution pattern at positions C2 and C10 suggests enzymatic hydroxylation as a key reaction. Studies on FICZ metabolism highlight:

  • Cytochrome P450 (CYP)-mediated hydroxylation :

    • CYP1A1, CYP1A2, and CYP1B1 isoforms catalyze mono- and di-hydroxylation of FICZ with high catalytic efficiency (kcat/Kmk_{cat}/K_m up to 8.1×107M1s18.1\times 10^7\,\text{M}^{-1}\,\text{s}^{-1}) .

    • Hydroxylation occurs preferentially at positions C2 , C4 , C8 , and C10 , influenced by steric and electronic factors .

    • For example, 2,10-dihydroxy-FICZ could form via sequential hydroxylation at C2 and C10, followed by oxidation to stabilize the aromatic system .

Table 1: Hydroxylation Patterns in Indolo[3,2-b]carbazoles

SubstrateEnzymeHydroxylation PositionsCatalytic Efficiency (kcat/Kmk_{cat}/K_m)
FICZCYP1A12, 8, 4, 108.1×107M1s18.1\times 10^7\,\text{M}^{-1}\,\text{s}^{-1}
2-OH-FICZCYP1A28, 103.2×107M1s13.2\times 10^7\,\text{M}^{-1}\,\text{s}^{-1}

Conjugation Reactions

The hydroxyl groups at C2 and C10 undergo phase II metabolism:

  • Sulfonation :

    • Sulfotransferases (SULTs) like SULT1A1 , SULT1A2 , and SULT1E1 conjugate hydroxylated metabolites with sulfate groups, reducing bioactivity .

    • Example: 2-OH-FICZ is sulfonated 5–10× faster than 8-OH-FICZ due to steric accessibility .

  • Glucuronidation :

    • UDP-glucuronosyltransferases (UGTs) add glucuronic acid, enhancing water solubility for excretion .

Photochemical Reactivity

The carbazole core and aldehyde group confer sensitivity to light:

  • Photooxidation :

    • UV exposure generates reactive oxygen species (ROS), leading to oxidative degradation or cross-linking .

    • In keratinocytes, FICZ derivatives induce ROS-mediated cytotoxicity at high concentrations (IC5010nMIC_{50}\sim 10\,\text{nM}) .

Synthetic Pathways

Though no direct synthesis is reported for the 2,10-dihydroxy variant, routes for analogous indolo[3,2-b]carbazoles include:

  • Double Fischer Indolization :

    • Condensation of indole derivatives with aldehydes under acidic conditions .

    • Example: Benzaldehyde and indole form tetrahydroindolo[3,2-b]carbazole intermediates, which are oxidized to aromatic products .

  • Post-functionalization :

    • Bromination, formylation, or alkylation at the C6 aldehyde or C2/C10 hydroxy groups .

Chemical Stability and Reactivity

  • Aldehyde Reactivity :

    • The C6 aldehyde participates in Schiff base formation with amines or hydrazines .

    • Reductive amination converts it to amine derivatives for pharmaceutical applications .

  • pH-Dependent Tautomerism :

    • The dihydroxy groups may undergo keto-enol tautomerism, affecting solubility and binding affinity .

Toxicological Implications

  • ROS Generation :

    • Low concentrations (<1nM<1\,\text{nM}) promote adaptive cellular responses, while higher doses induce apoptosis via ROS/Ca2+^{2+} signaling .

  • Embryotoxicity :

    • Zebrafish studies show FICZ derivatives disrupt CYP1A1-mediated detoxification, leading to developmental defects .

Scientific Research Applications

Biological Applications

1. Aryl Hydrocarbon Receptor (AhR) Agonist

FICZ is recognized as a high-affinity agonist for the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in mediating the effects of environmental toxins and is involved in various physiological processes.

  • Mechanism of Action : FICZ binds to AhR and induces the expression of cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolism of xenobiotics and endogenous compounds .

2. Antibacterial Activity

Recent studies have indicated that FICZ may play a role in regulating antibacterial defense mechanisms. The compound has been shown to enhance the immune response against bacterial infections through its action on AhR pathways .

Study 1: AhR Activation and Cytochrome P450 Induction

A study conducted by Rannug et al. (1995) elucidated the structure and function of tryptophan-derived AhR ligands, highlighting FICZ's ability to activate AhR and induce CYP1A1 expression in vitro. This research underlined the potential of FICZ as a tool for studying AhR-related pathways in toxicology and pharmacology .

Study 2: Physiological Roles of FICZ

Wincent et al. (2009) explored the presence of FICZ in human tissues and its physiological implications. The study found that FICZ is produced endogenously and suggested its role as a natural ligand for AhR, influencing various biological processes such as cell proliferation and differentiation .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Aryl Hydrocarbon ReceptorAgonist that activates AhR signaling pathwaysRannug et al. (1995) , Wincent et al. (2009)
Antibacterial DefenseEnhances immune response against bacterial infectionsMoura-Alves et al. (2014)

Mechanism of Action

The mechanism of action of 5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Indolo[3,2-b]carbazole derivatives exhibit structural diversity, primarily through substitutions at positions 2, 6, 8, 10, and 12. These modifications significantly influence their physicochemical properties, receptor binding affinity, and biological activity. Below is a detailed comparison:

Structural Variations and Key Derivatives

Compound Name Substituents Key Features Biological/Functional Relevance
FICZ (6-formylindolo[3,2-b]carbazole) 6-carboxaldehyde Prototypical AhR agonist; molecular weight 300 g/mol Potent AhR activation
5,11-Dihydro-2,10-dihydroxy-6-carboxaldehyde 2,10-dihydroxy; 6-carboxaldehyde Hydroxylation increases polarity; molecular weight 316 g/mol Metabolite of FICZ; potential AhR ligand
5,11-Dihydro-6,12-dicarbaldehyde 6,12-dicarboxaldehyde Enhanced AhR binding (IC50 < 1 nM) High-affinity AhR ligand
6,12-Dihydroxyindolo[3,2-b]carbazole 6,12-dihydroxy Reduced AhR affinity (IC50 > 1500 nM) Limited receptor interaction
5,11-Dimethylindolo[3,2-b]carbazole 5,11-dimethyl Increased AhR binding (IC50 = 1.2 nM) vs. parent compound (IC50 = 3.6 nM) Enhanced ligand stability

Key Findings from Comparative Studies

AhR Binding Affinity :

  • The 6,12-dicarbaldehyde derivative exhibits the highest AhR binding affinity due to dual aldehyde groups, which optimize interactions with the receptor’s hydrophobic pocket .
  • Hydroxylation at positions 2 and 10 in the target compound may reduce binding compared to FICZ, as hydroxyl groups introduce steric hindrance or alter electronic properties .
  • Methylation at positions 5 and 11 enhances binding by stabilizing the planar conformation of the carbazole core .

Metabolic Stability: Hydroxylation increases solubility and metabolic clearance. For example, 2,10-dihydroxy substitution in the target compound likely improves aqueous solubility compared to non-hydroxylated derivatives like FICZ, but may reduce membrane permeability .

Synthetic Accessibility :

  • Derivatives with aldehyde groups (e.g., FICZ, 6,12-dicarbaldehyde) are synthesized via regioselective formylation of indolo[3,2-b]carbazole precursors .
  • Hydroxylated derivatives are typically generated through oxidative metabolism or post-synthetic modifications .

Applications: FICZ: Widely used in immunology studies for AhR pathway activation . 6,12-Dicarbaldehyde: Explored in materials science for organic semiconductors due to extended π-conjugation . Target Compound: Potential as a tunable AhR modulator in therapeutic research, balancing solubility and receptor engagement .

Biological Activity

5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (commonly referred to as FICZ) is a compound with significant biological activity primarily due to its role as an agonist of the aryl hydrocarbon receptor (AHR). This receptor is crucial in mediating various biological responses, including immune regulation and xenobiotic metabolism. The compound is derived from tryptophan and exhibits complex interactions within biological systems.

Chemical Structure and Properties

  • Molecular Formula : C19H12N2O3
  • Molecular Weight : 320.31 g/mol
  • CAS Number : 549548-28-9

The structure of FICZ features a fused indole and carbazole system, which contributes to its biological activity. The presence of hydroxyl groups enhances its interaction with biological targets.

FICZ acts primarily as an AHR agonist with a high binding affinity (Kd = 70 pM) . Upon binding to AHR, it induces the expression of cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolic processing of various compounds. This interaction initiates a cascade of signaling events that can lead to both beneficial and detrimental effects depending on the context and concentration.

Key Pathways Involved:

  • AHR Activation : FICZ activates AHR, leading to the transcription of genes involved in detoxification processes.
  • CYP1A1 Induction : Enhanced expression of CYP1A1 facilitates the metabolism of xenobiotics and endogenous compounds.
  • Feedback Regulation : FICZ-induced AHR activation triggers a negative feedback loop that regulates its own degradation .

Immune Modulation

FICZ has been shown to influence immune responses significantly. Depending on the dosage, it can promote differentiation into T helper 17 (Th17) cells or regulatory T cells (Tregs), thus modulating inflammatory responses:

  • Low Doses : Promote Treg differentiation and anti-inflammatory responses.
  • High Doses : Induce Th17 differentiation leading to pro-inflammatory cytokine production .

Toxicological Studies

Research using zebrafish embryos has highlighted the toxic effects associated with FICZ exposure, particularly when cytochrome P450 enzymes are inhibited:

  • Increased Mortality : Higher mortality rates observed in embryos exposed to FICZ when CYP1A was knocked down.
  • Developmental Abnormalities : Incidence of pericardial edema and circulation failure was significantly increased in treated embryos .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AHR AgonismHigh affinity binding leading to CYP1A1 induction
Immune ModulationDifferential effects on Th17 and Treg cell populations based on dosage
Developmental ToxicityIncreased mortality and developmental defects in zebrafish models
Metabolic PathwayMetabolized by CYP enzymes; feedback regulation observed

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde?

  • Methodological Answer : The compound is typically synthesized via cyclization and oxidative dehydrogenation. For example, Cadogan cyclization using triethyl phosphite under microwave irradiation has been applied to generate the indolo[3,2-b]carbazole core, followed by oxidation to introduce the carboxaldehyde group (e.g., in-situ oxidative dehydrogenation for metal-organic framework (MOF) precursors) . Key steps include purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization from dichloromethane/propanol-2 to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Used to confirm planarity of the pentacyclic framework, bond lengths (e.g., C–N bonds ≈1.38–1.39 Å), and dihedral angles (e.g., −88.2° for O-methyl units) .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) resolve aromatic protons and substituents like hydroxyl and carboxaldehyde groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₉H₁₄N₂O₃) and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during the synthesis of substituted indolo[3,2-b]carbazole derivatives?

  • Methodological Answer : Regioselectivity is influenced by reaction conditions and substituent positioning. For example:

  • Microwave-assisted synthesis enhances reaction efficiency but requires precise temperature control (e.g., 483 K for Cadogan cyclization) to avoid side products .
  • Steric and electronic effects of substituents (e.g., hydroxyl vs. methoxy groups) impact cyclization yields. Computational modeling (DFT) can predict reactive sites to guide synthetic design .

Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs)?

  • Methodological Answer : The carboxaldehyde group enables post-synthetic modification. For MOF fabrication:

  • Coordination chemistry : The aldehyde reacts with amine-functionalized linkers (e.g., 1,4-diaminobenzene) to form Schiff base ligands, which coordinate with metals like Zn²⁺ or Cu²⁺ .
  • In-situ oxidative dehydrogenation converts dihydro-indolocarbazole precursors into conjugated ligands, enhancing MOF stability and porosity .

Q. How should researchers address discrepancies in crystallographic data versus computational structural predictions?

  • Methodological Answer :

  • Validate computational models (e.g., DFT-optimized geometries) against experimental X-ray data (e.g., bond lengths, angles) to identify deviations .
  • Thermal ellipsoid analysis in crystallography can reveal dynamic disorder or solvent effects not captured in static models .
  • Cross-validate spectroscopic data : For instance, compare NMR chemical shifts with predicted values from software like ACD/Labs or ChemDraw .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Reactant of Route 2
5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

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